molecular formula C10H16 B131225 (-)-Sabinene CAS No. 10408-16-9

(-)-Sabinene

Cat. No. B131225
CAS RN: 10408-16-9
M. Wt: 136.23 g/mol
InChI Key: NDVASEGYNIMXJL-UWVGGRQHSA-N
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Description

(-)-Sabinene is a monoterpene hydrocarbon found in many essential oils, and is a major component of several citrus essential oils. It is an acyclic monoterpene, which means it is composed of two isoprene units, and it is a chiral molecule, meaning it can exist in two different forms, known as enantiomers. (-)-Sabinene is one of the enantiomers, and is commonly referred to as the “natural” form of sabinene. (-)-Sabinene has a wide range of applications in the field of science and technology, and has been extensively studied in recent years.

Scientific Research Applications

1. Biofuel and Industrial Applications

(-)-Sabinene, a bicyclic monoterpene, has garnered attention for its potential as a biofuel and industrial chemical. Research has explored its microbial synthesis, revealing insights into its metabolic pathways and key enzymes. Studies highlight the microbial fermentation approach, utilizing model microbes like Escherichia coli and Saccharomyces cerevisiae, to produce sabinene. This suggests a path toward industrial-scale production, leveraging molecular biology and genome analysis tools (Cao et al., 2018; Zhang et al., 2014).

2. Agricultural and Environmental Significance

Studies have shown that sabinene is a major component in certain plants like Conocephalum conicum and plays a role in ecological interactions. Investigations into sabinene synthase genes in plants like rough lemon (Citrus jambhiri) reveal its significance in plant defense against microbial attacks. Additionally, the dynamic emission of sabinene from plants like Cryptomeria japonica contributes to atmospheric processes and air quality, demonstrating its environmental relevance (Adam & Croteau, 1998; Kohzaki et al., 2009; Lin et al., 2015).

3. Health and Cosmetic Applications

Sabinene has been identified in essential oils and is studied for its antimicrobial and antioxidant properties. Its effects on microorganisms like Streptococcus mutans suggest potential in oral healthcare products. Additionally, its inclusion in cosmetic products like perfumes is due to its aromatic properties and stability-enhancing effects in products like roasted sunflower seeds (Park et al., 2019; Quiroga et al., 2015).

4. Chemical and Material Sciences

Research has explored the adsorption properties of sabinene on clays, indicating potential in enhancing insecticidal activities of essential oils. Sabinene's interaction with aldehydes and its reaction with compounds like montmorillonite K10 clay highlights its role in chemical transformations and potential applications in material sciences (Nakhli et al., 2018; Il’ina et al., 2010).

5. Atmospheric Chemistry

The ozonolysis of sabinene in the atmosphere has been studied to understand its role in secondary organic aerosol formation. These studies offer insights into atmospheric chemistry and the environmental impacts of biogenic volatile organic compounds (Wang & Wang, 2017; Carrasco et al., 2006).

properties

IUPAC Name

(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVASEGYNIMXJL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(=C)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CCC(=C)[C@@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317813
Record name (-)-Sabinene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Sabinene

CAS RN

10408-16-9
Record name (-)-Sabinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabinene, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Sabinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SABINENE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (-)-Sabinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,500
Citations
Y Cao, H Zhang, H Liu, W Liu, R Zhang, M Xian… - Applied microbiology …, 2018 - Springer
… Microbial synthesis can be a promising route for sabinene production. In this review, we … for sabinene biosynthesis. Recent advances that have been made in production of sabinene by …
Number of citations: 45 link.springer.com
H Zhang, Q Liu, Y Cao, X Feng… - Microbial cell …, 2014 - microbialcellfactories.biomedcentral …
… study, sabinene was … sabinene synthase genes in an engineered Escherichia coli strain. Subsequently, the culture medium and process conditions were optimized to enhance sabinene …
S Reichardt, H Budahn, D Lamprecht… - Horticulture …, 2020 - academic.oup.com
… 4 for sabinene, α-thujene, … sabinene, whereas DcTPS04 is a multiple-product terpene synthase producing α-terpineol as a major product and four additional products including sabinene…
Number of citations: 16 academic.oup.com
PR Quiroga, CM Asensio… - … of the Science of Food and …, 2015 - Wiley Online Library
… Sabinene hydrate in both species was the major component … Thymol, carvacrol and sabinene hydrate have not been … effects of carvacrol, sabinene hydrate and thymol monoterpenes on …
Number of citations: 126 onlinelibrary.wiley.com
J Novak, C Bitsch, J Langbehn, F Pank… - Biochemical Systematics …, 2000 - Elsevier
… the reaction from GPP to sabinene hydrate (Scheme 1). There it … sabinene hydrate, trans- and cis-sabinene hydrate, are produced in the fixed ratio of 1 : 10 by this one enzyme sabinene …
Number of citations: 136 www.sciencedirect.com
F Karp, R Croteau - Archives of biochemistry and biophysics, 1982 - Elsevier
… sabinene, but not a-thujene, blocked formation of the oxygenated derivatives from the labeled precursor. [10-3H]Sabinene … olefin sabinene was based on the observations that sabinene …
Number of citations: 60 www.sciencedirect.com
EFF Matias, EF Alves, MKN Silva, VRA Carvalho… - Industrial Crops and …, 2016 - Elsevier
… activity of the oil, sabinene and sabinene hydrate against multidrug-… The MIC of essential oil, sabinene and sabinene hydrate … , essential oil, sabinene and sabinene hydrate showed …
Number of citations: 78 www.sciencedirect.com
FJ Espinosa-García, JH Langenheim - Biochemical systematics and …, 1991 - Elsevier
… sabinene and γ-terpinene. Three mixtures of different ratios were assayed keeping constant 0.25 mg of monoterpenes per ml air. Either acting singly or in mixtures sabinene … sabinene …
Number of citations: 53 www.sciencedirect.com
CR Roach, DE Hall, P Zerbe, J Bohlmann - Journal of Biological Chemistry, 2014 - ASBMB
… , or (−)-sabinene in PsTPS-sab. A leucine in this position promotes formation of (+)-3-carene, whereas phenylalanine promotes (−)-sabinene. Homology modeling predicts that position …
Number of citations: 55 www.jbc.org
ML Wise, TJ Savage, E Katahira, R Croteau - Journal of Biological …, 1998 - ASBMB
Common sage (Salvia officinalis ) produces an extremely broad range of cyclic monoterpenes bearing diverse carbon skeletons, including members of thep -menthane (1,8-cineole), …
Number of citations: 302 www.jbc.org

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